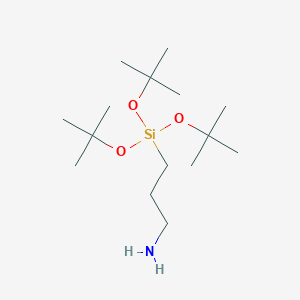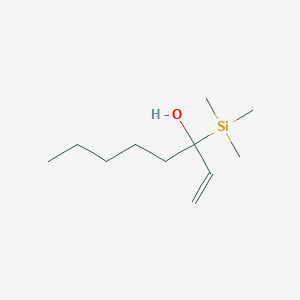![molecular formula C8H16O4 B14178043 acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol CAS No. 865693-44-3](/img/structure/B14178043.png)
acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol is a chemical compound that combines the properties of acetic acid and a chiral epoxide. This compound is of interest due to its unique structure, which includes both an acetic acid moiety and a chiral oxirane ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol typically involves the reaction of acetic acid with a chiral epoxide precursor. One common method is the enantioselective synthesis of the chiral epoxide, followed by its reaction with acetic acid under controlled conditions. The reaction conditions often include the use of catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to achieve high efficiency and purity. The process might include steps such as steam methane reforming to obtain syngas, followed by methanol synthesis and subsequent carbonylation to produce acetic acid. The chiral epoxide can then be synthesized and reacted with acetic acid to form the final product .
化学反応の分析
Types of Reactions
Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol involves its interaction with specific molecular targets and pathways. The chiral oxirane ring can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The acetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects .
類似化合物との比較
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Epoxides: Compounds containing an oxirane ring, known for their reactivity and use in synthesis.
Chiral alcohols: Compounds with a chiral center and hydroxyl group, used in various chemical and biological applications.
Uniqueness
Acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol is unique due to its combination of a chiral oxirane ring and an acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
865693-44-3 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC名 |
acetic acid;[(2S,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2.C2H4O2/c1-2-3-5-6(4-7)8-5;1-2(3)4/h5-7H,2-4H2,1H3;1H3,(H,3,4)/t5-,6+;/m1./s1 |
InChIキー |
KNFLCYGJRZOOPE-IBTYICNHSA-N |
異性体SMILES |
CCC[C@@H]1[C@@H](O1)CO.CC(=O)O |
正規SMILES |
CCCC1C(O1)CO.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,4-dimethylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14177971.png)



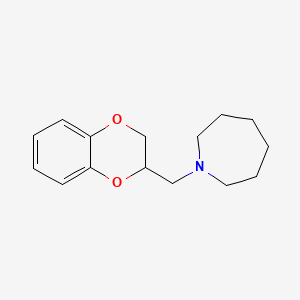
![N,N-Dipropan-2-yl-N'-[(triethoxysilyl)methyl]urea](/img/structure/B14177990.png)
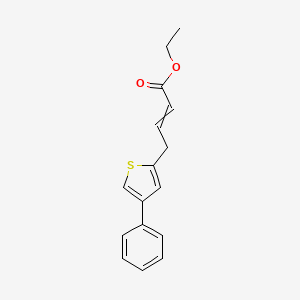
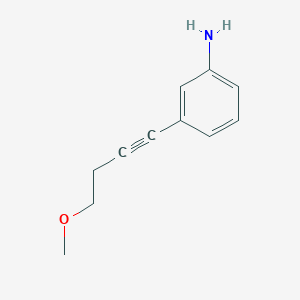
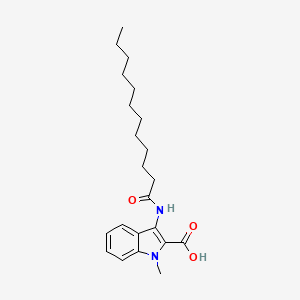
![Naphthalene, 2,2'-[1,2-phenylenebis(2-propyne-3,1-diyloxy)]bis-](/img/structure/B14178015.png)
